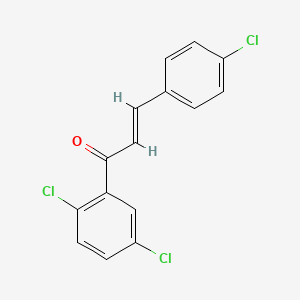
(2E)-3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
説明
(2E)-3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H9Cl3O and its molecular weight is 311.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54874. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2E)-3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound with significant biological activity. Chalcones are known for their diverse pharmacological properties, including antimicrobial , anticancer , and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure features two phenyl rings connected by an α,β-unsaturated carbonyl system. The presence of chlorine substituents on the phenyl rings influences its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Michael Addition : The α,β-unsaturated carbonyl system allows the compound to act as a Michael acceptor, forming covalent bonds with nucleophilic sites in proteins.
- Inhibition of Enzymes : The compound has been shown to inhibit various enzymes linked to inflammatory processes and cancer progression.
- Modulation of Signaling Pathways : It may interfere with signaling pathways such as NF-κB and MAPK, which are crucial in inflammation and cancer cell survival.
Antimicrobial Activity
Research indicates that chalcones exhibit antimicrobial properties against a range of pathogens. For instance, a study demonstrated that this compound showed significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Chalcones have been extensively studied for their anticancer potential. In vitro studies suggest that this compound induces apoptosis in cancer cells through:
- Activation of caspases
- Disruption of mitochondrial membrane potential
- Inhibition of cell cycle progression
A comparative study indicated that this compound exhibited IC50 values lower than many known anticancer agents, highlighting its potential as a lead compound for drug development.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and mediators such as nitric oxide and prostaglandin E2. This was evidenced in studies involving lipopolysaccharide (LPS)-stimulated microglial cells where this compound significantly reduced inflammatory markers.
Data Summary
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various chalcones including this compound against clinical isolates. The results indicated a promising antibacterial profile, supporting further exploration for therapeutic applications.
- Cancer Cell Line Study : In research involving breast cancer cell lines, the compound was shown to significantly reduce cell viability at low concentrations. Mechanistic studies revealed that it triggered apoptotic pathways through caspase activation.
- Neuroprotection : A recent investigation into neuroprotective properties found that derivatives of this chalcone exhibited protective effects against neuroinflammation induced by LPS in microglial cells, suggesting potential applications in neurodegenerative diseases.
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O/c16-11-4-1-10(2-5-11)3-8-15(19)13-9-12(17)6-7-14(13)18/h1-9H/b8-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGBLZXMRBTAOL-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















